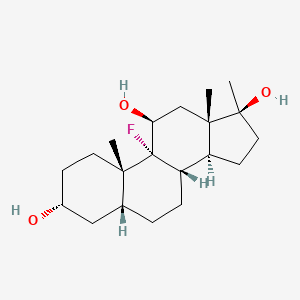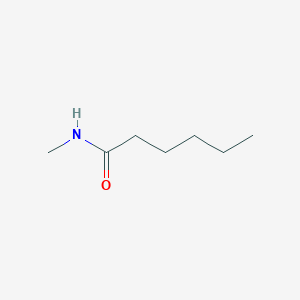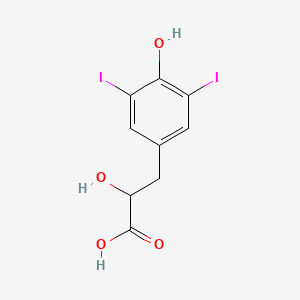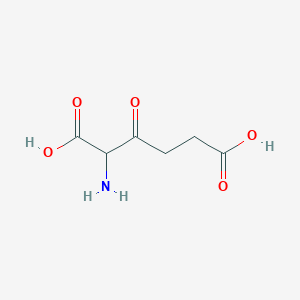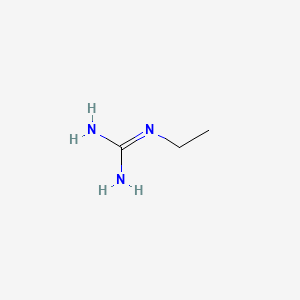
N-Ethylguanidine
概要
説明
N-Ethylguanidine is an organic compound with the molecular formula C3H9N3. It is a derivative of guanidine, where one of the hydrogen atoms is replaced by an ethyl group. This compound is known for its high basicity and ability to form stable salts with acids .
作用機序
Target of Action
N-Ethylguanidine, also known as 1-Ethylguanidine, is a guanidine derivative . Guanidines are compounds containing a guanidine moiety, with the general structure (R1R2N)(R3R4N)C=N-R5 . The primary targets of guanidine derivatives are often post-ganglionic adrenergic nerves . These nerves play a crucial role in the sympathetic nervous system, which is part of the body’s autonomic nervous system that controls various involuntary functions.
Mode of Action
Guanidine derivatives, such as this compound, act by inhibiting selectively transmission in post-ganglionic adrenergic nerves . They are believed to act mainly by preventing the release of norepinephrine at nerve endings and cause depletion of norepinephrine in peripheral sympathetic nerve terminals as well as in tissues . This inhibition of norepinephrine release can lead to various physiological changes, depending on the specific location and function of the affected nerves.
生化学分析
Biochemical Properties
N-Ethylguanidine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It is known to form hydrogen bonds and exhibit high basicity, which allows it to participate in various biochemical pathways . This compound interacts with acetylcholine-activated ionic channels in chick myoballs, affecting their function . Additionally, it is involved in the inhibition of certain enzymes, which can alter metabolic pathways and cellular functions.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound affects the acetylcholine-activated ionic channels in chick myoballs, which can impact muscle contraction and other cellular activities . Its interaction with these channels suggests that it may play a role in modulating cellular responses to external stimuli.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to specific sites on enzymes and proteins, altering their activity and function . This binding can lead to the inhibition of certain enzymes, which in turn affects metabolic pathways and cellular processes. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable, but it can degrade under certain conditions, leading to changes in its activity and function . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can have lasting effects on cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects on cellular function and metabolism. At high doses, it can exhibit toxic or adverse effects, including enzyme inhibition and disruption of cellular processes . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels . It can inhibit certain enzymes, leading to changes in the production and utilization of metabolites. This can affect overall cellular metabolism and energy production.
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins . These transporters facilitate the movement of this compound across cell membranes, allowing it to reach its target sites. The distribution of this compound within cells can affect its localization and accumulation, influencing its activity and function.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization allows this compound to interact with specific biomolecules and participate in cellular processes effectively.
準備方法
Synthetic Routes and Reaction Conditions: N-Ethylguanidine can be synthesized through several methods. One common approach involves the reaction of ethylamine with cyanamide, followed by hydrolysis. Another method includes the reaction of ethylamine with S-methylisothiourea .
Industrial Production Methods: In industrial settings, this compound is typically produced by the reaction of ethylamine with guanidine nitrate under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a metal salt, to enhance the yield and purity of the product .
化学反応の分析
Types of Reactions: N-Ethylguanidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound oxide.
Reduction: It can be reduced to form ethylamine and ammonia.
Substitution: It can undergo nucleophilic substitution reactions with halides to form this compound derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halides like methyl iodide are commonly used in substitution reactions.
Major Products:
Oxidation: this compound oxide.
Reduction: Ethylamine and ammonia.
Substitution: Various this compound derivatives.
科学的研究の応用
N-Ethylguanidine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It is employed in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of polymers and as a stabilizer in certain industrial processes
類似化合物との比較
Guanidine: The parent compound, known for its high basicity and ability to form stable salts.
Methylguanidine: Similar to N-Ethylguanidine but with a methyl group instead of an ethyl group.
N-Propylguanidine: Another derivative with a propyl group instead of an ethyl group.
Uniqueness: this compound is unique due to its specific ethyl substitution, which imparts distinct chemical properties and reactivity compared to other guanidine derivatives. Its high basicity and ability to form stable salts make it particularly useful in various chemical and industrial applications .
特性
IUPAC Name |
2-ethylguanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N3/c1-2-6-3(4)5/h2H2,1H3,(H4,4,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEWLVUBYGUZFKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
19341-54-9 (hydrochloride), 3482-86-8 (sulfate[2:1]) | |
| Record name | N-Ethylguanidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000503695 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10198306 | |
| Record name | N-Ethylguanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10198306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
503-69-5 | |
| Record name | N-Ethylguanidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000503695 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Ethylguanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10198306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


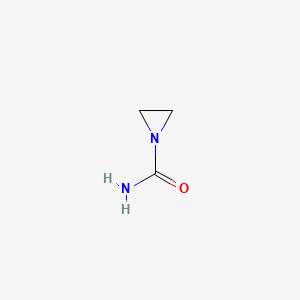
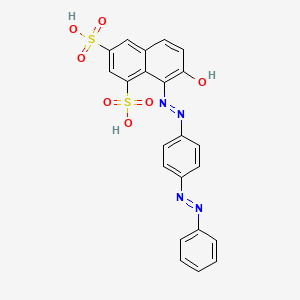
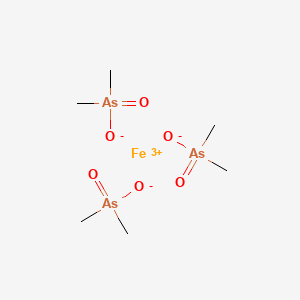

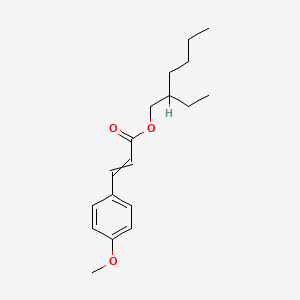
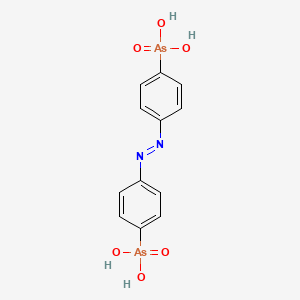
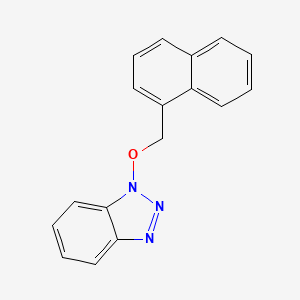
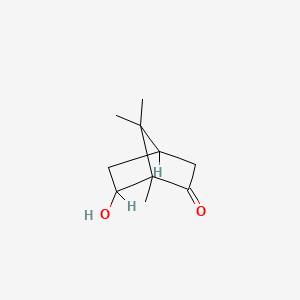
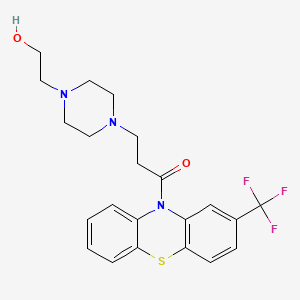
![Methyl 2-[(2-methoxy-2-oxoethyl)thio]benzoate](/img/structure/B1216664.png)
